

Initial Characterization of Antifungal Agent 62 (Compound 3a): A Technical Guide

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Compound of Interest

Compound Name: Antifungal agent 62

Cat. No.: B12396685

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 62, also identified as Compound 3a, is a novel chiral diamine derivative containing a 1,2-diphenylethylenediamine moiety. This compound has demonstrated significant fungicidal activity, particularly against the plant pathogenic fungus *Fusarium oxysporum* f. sp. *cucumerinum*. This technical guide provides a comprehensive overview of the initial characterization of **Antifungal agent 62**, including its antifungal spectrum, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.

Quantitative Antifungal Activity

The antifungal efficacy of Agent 62 was evaluated against a panel of economically important plant pathogenic fungi. The results, expressed as the half-maximal effective concentration (EC50), are summarized in the table below.

Fungal Species	EC50 (µg/mL) of Antifungal Agent 62 (Compound 3a)	Positive Control (Hymexazol) EC50 (µg/mL)
Fusarium oxysporum f. sp. cucumerinum	1.23	19.82
Botrytis cinerea	8.54	2.13
Gibberella zeae	>100	1.54
Rhizoctonia solani	>100	3.26
Phytophthora infestans	>100	5.81
Colletotrichum gloeosporioides	>100	4.57

Data sourced from Yang S, et al. J Agric Food Chem. 2023.

Experimental Protocols

In Vitro Antifungal Assay

A detailed protocol for determining the in vitro antifungal activity of Agent 62 is provided below. This methodology is based on the mycelial growth rate method.

1. Fungal Strains and Culture Conditions:

- The fungal species listed in the data table were obtained from the Institute of Plant Protection, Chinese Academy of Agricultural Sciences.
- All fungal strains were cultured on potato dextrose agar (PDA) plates at 25°C in the dark.

2. Preparation of Test Compound and Control:

- Antifungal agent 62** (Compound 3a) was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL.
- A commercially available fungicide, hymexazol, was used as a positive control and prepared in the same manner.
- Serial dilutions of the stock solutions were prepared using sterile distilled water containing 0.1% Tween 80 to achieve final test concentrations. The final DMSO concentration was maintained at less than 1% (v/v).

3. Mycelial Growth Inhibition Assay:

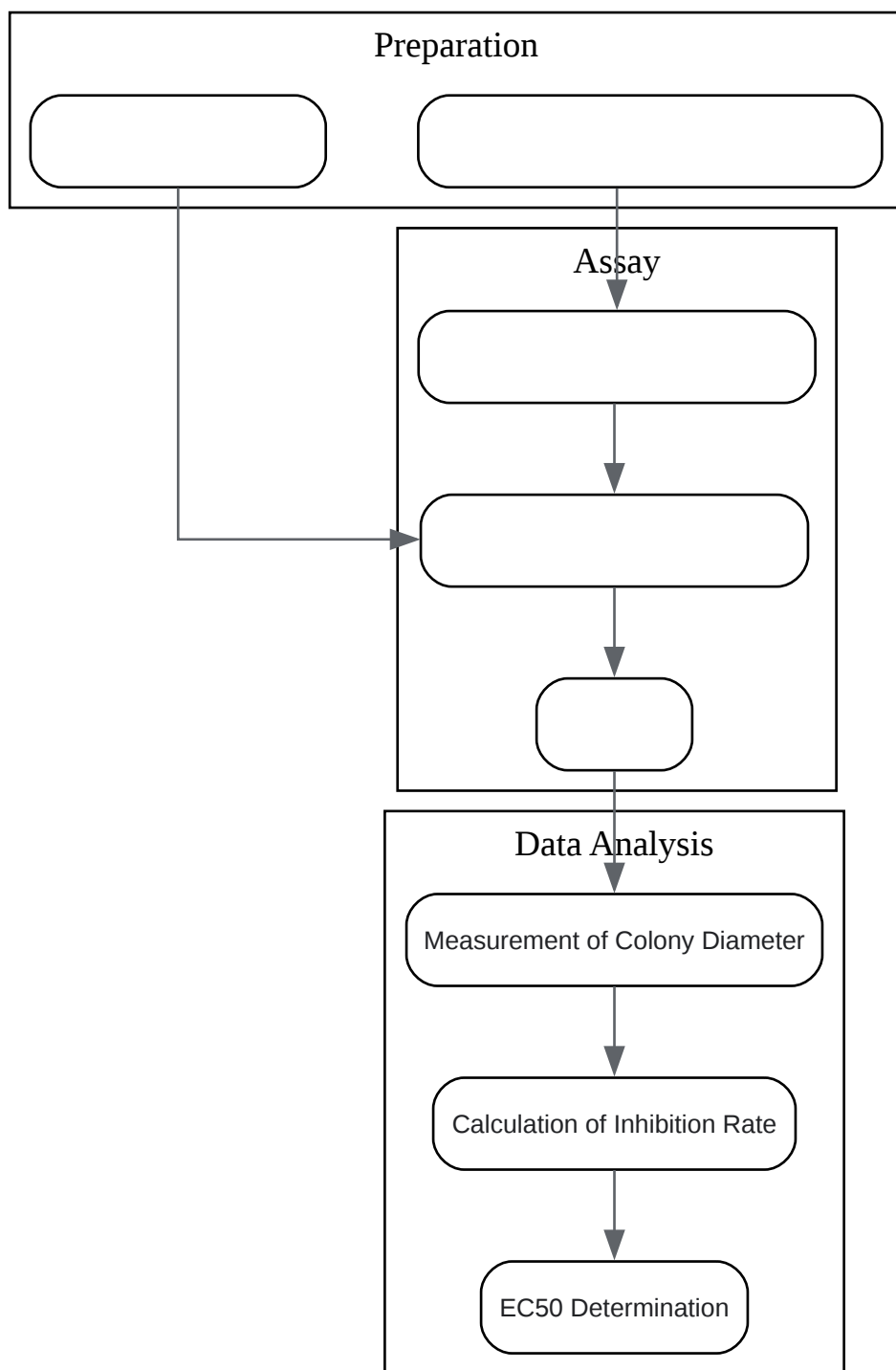
- The test compounds were mixed with molten PDA to the desired final concentrations and poured into Petri dishes (90 mm).
- A 5 mm diameter mycelial disc, taken from the edge of a 3-day-old fungal colony, was placed at the center of each agar plate.
- The plates were incubated at 25°C in the dark.
- The diameter of the fungal colonies was measured when the mycelial growth in the negative control plate (containing only DMSO) reached the edge of the plate.
- The inhibition rate was calculated using the following formula: $\text{Inhibition (\%)} = [(C - T) / C] \times 100$ Where C is the diameter of the mycelial growth in the control, and T is the diameter of the mycelial growth in the treatment.
- The EC50 value was calculated by probit analysis.

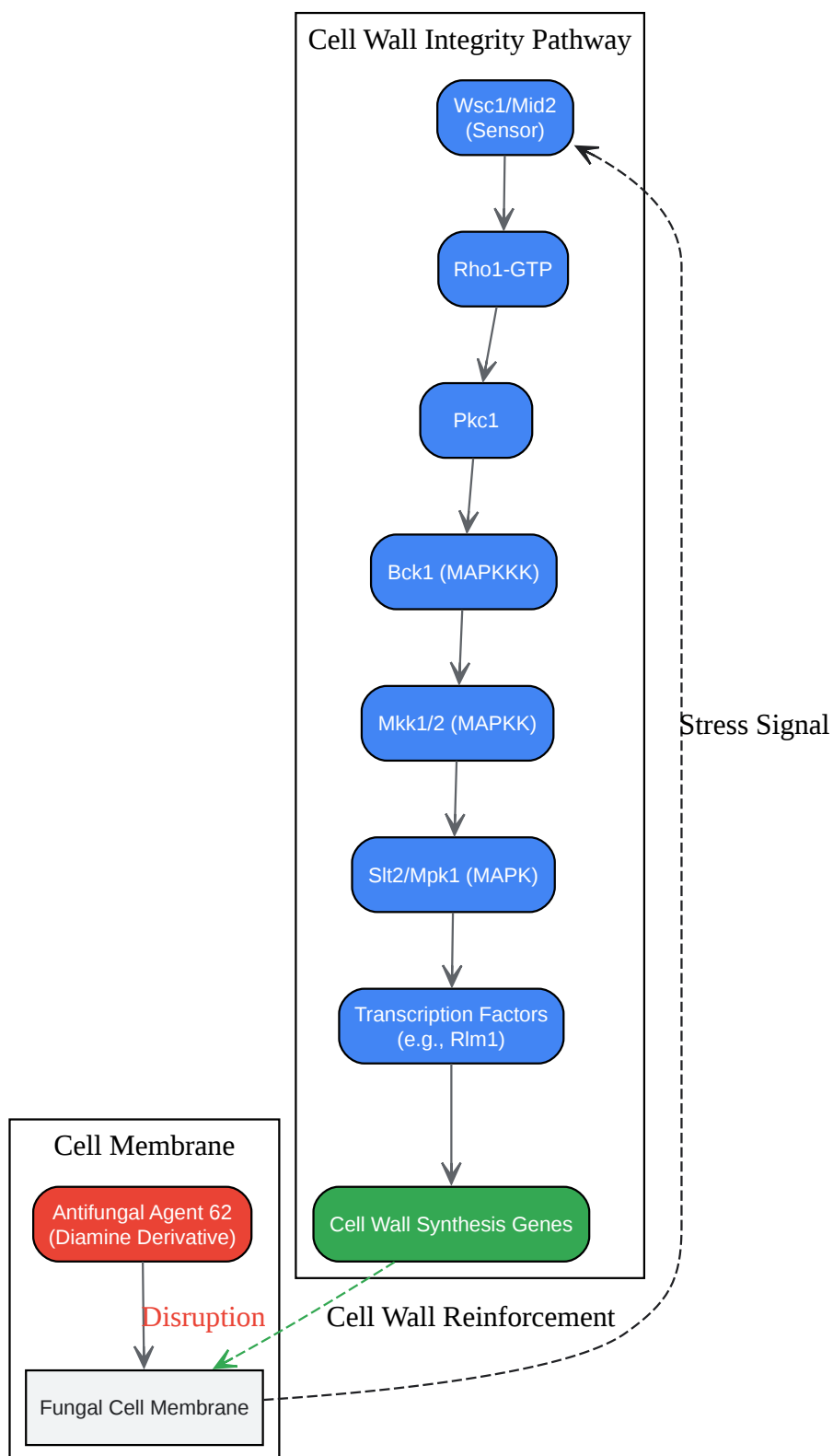
4. Data Analysis:

- All experiments were performed in triplicate.
- The results are expressed as the mean \pm standard deviation.

Visualizations

Experimental Workflow for Antifungal Activity Testing



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